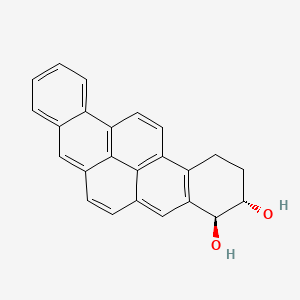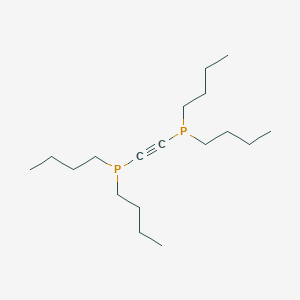
(Ethyne-1,2-diyl)bis(dibutylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphane derivatives.
Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions
Biology and Medicine
In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.
Industry
In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
(Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.
(Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.
(Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.
Uniqueness
(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.
Propiedades
Número CAS |
83978-07-8 |
|---|---|
Fórmula molecular |
C18H36P2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
dibutyl(2-dibutylphosphanylethynyl)phosphane |
InChI |
InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
FROQBNNNLJCMSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(CCCC)C#CP(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


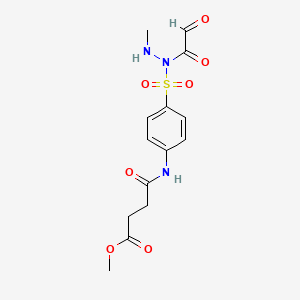

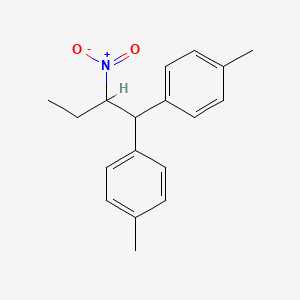
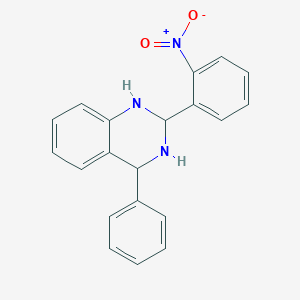
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
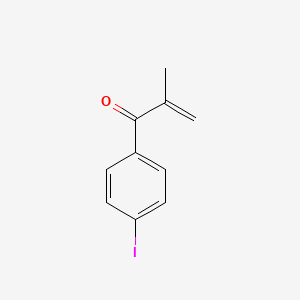
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
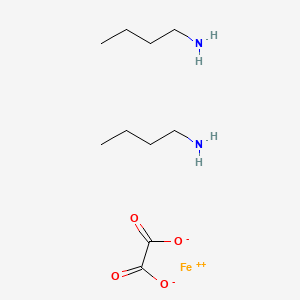
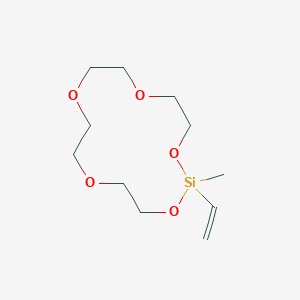

![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
